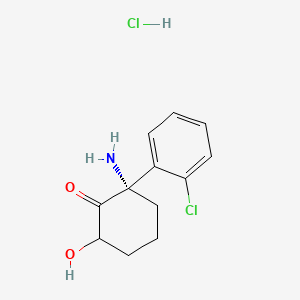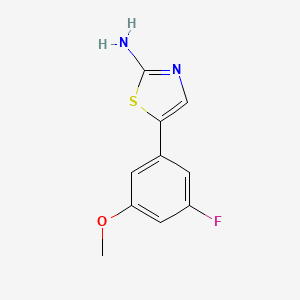
(TTP)Co
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(2,4,6-trimethoxyphenyl)phosphine cobalt typically involves the reaction of cobalt salts with tris(2,4,6-trimethoxyphenyl)phosphine ligands under controlled conditions. One common method involves the use of cobalt(II) chloride and tris(2,4,6-trimethoxyphenyl)phosphine in a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the cobalt center. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired complex is formed.
Industrial Production Methods
Industrial production of tris(2,4,6-trimethoxyphenyl)phosphine cobalt may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.
化学反応の分析
Types of Reactions
Tris(2,4,6-trimethoxyphenyl)phosphine cobalt undergoes various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur where the tris(2,4,6-trimethoxyphenyl)phosphine ligands are replaced by other ligands such as carbon monoxide or phosphines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under ambient or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere.
Substitution: Various ligands such as carbon monoxide or phosphines in suitable solvents like tetrahydrofuran or dichloromethane.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, tris(2,4,6-trimethoxyphenyl)phosphine cobalt is used as a catalyst in various organic reactions. Its ability to facilitate reactions such as hydrogenation, hydroformylation, and cross-coupling makes it valuable in synthetic chemistry.
Biology
While its direct applications in biology are limited, the compound’s catalytic properties can be harnessed in the synthesis of biologically active molecules. Additionally, its coordination chemistry can be studied to understand metal-ligand interactions in biological systems.
Medicine
The compound’s potential in medicine lies in its ability to catalyze the synthesis of pharmaceutical intermediates. Its role in facilitating complex organic transformations can be crucial in the development of new drugs.
Industry
In industry, tris(2,4,6-trimethoxyphenyl)phosphine cobalt is used in the production of fine chemicals and materials. Its catalytic properties are exploited in processes such as polymerization and the synthesis of specialty chemicals.
作用機序
The mechanism by which tris(2,4,6-trimethoxyphenyl)phosphine cobalt exerts its effects is primarily through its ability to coordinate with various substrates and facilitate their transformation. The cobalt center acts as a Lewis acid, accepting electron pairs from the ligands and substrates, thereby activating them for subsequent reactions. The tris(2,4,6-trimethoxyphenyl)phosphine ligands stabilize the cobalt center and modulate its reactivity.
類似化合物との比較
Similar Compounds
- Tris(2,4,6-trimethoxyphenyl)phosphine nickel
- Tris(2,4,6-trimethoxyphenyl)phosphine palladium
- Tris(2,4,6-trimethoxyphenyl)phosphine platinum
Uniqueness
Tris(2,4,6-trimethoxyphenyl)phosphine cobalt is unique due to its specific coordination environment and the electronic properties imparted by the tris(2,4,6-trimethoxyphenyl)phosphine ligands. Compared to its nickel, palladium, and platinum counterparts, the cobalt complex exhibits distinct reactivity patterns and catalytic properties. Its ability to undergo various oxidation and reduction reactions, as well as ligand substitution, makes it a versatile compound in both research and industrial applications.
特性
分子式 |
C48H46CoN4 |
|---|---|
分子量 |
737.8 g/mol |
IUPAC名 |
cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C48H46N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,37,39,42,44-49,52H,1-4H3;/q-2;+2 |
InChIキー |
UCCJRIDQNKCTKS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


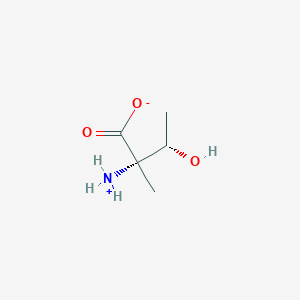

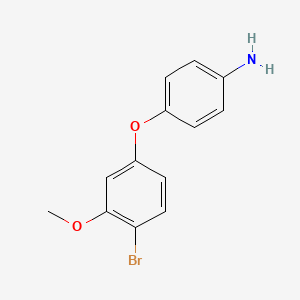
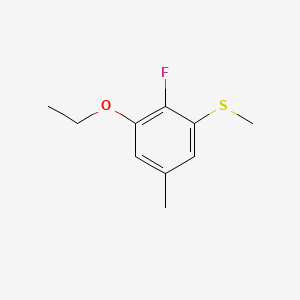
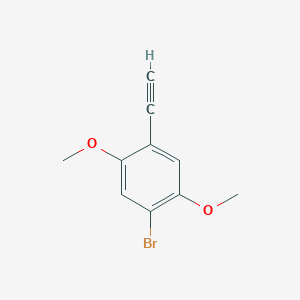
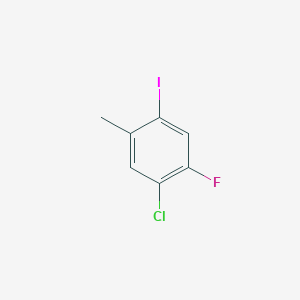
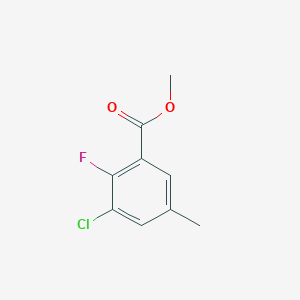

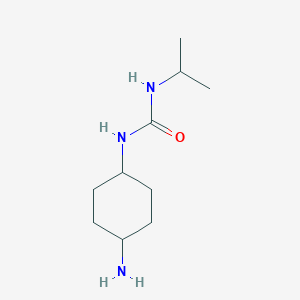

![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
